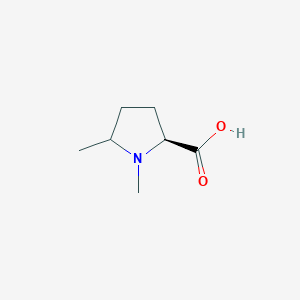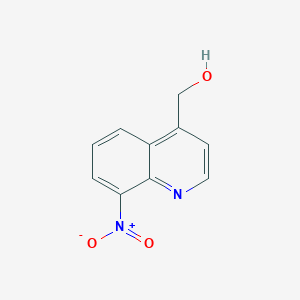
(2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid: is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and another methyl group attached to the fifth carbon atom of the proline ring. The molecular formula of this compound is C7H13NO2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid typically involves the methylation of proline derivatives. One common method is the reductive N-methylation of nitro compounds, which involves the reduction of nitro groups followed by methylation . This process can be carried out using various methylating agents such as methyl halides, methanol, dimethyl carbonate, dimethyl sulfate, dimethyl sulfoxide, and formaldehyde .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale reductive methylation processes. These methods often utilize catalytic systems to enhance the efficiency and yield of the reaction. The choice of catalysts and reaction conditions can vary depending on the specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions: (2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the methyl groups and the proline ring structure influences the reactivity of the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce this compound, potentially yielding amine derivatives.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms, with reagents such as alkyl halides or acyl chlorides being commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: (2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid is used in the synthesis of peptides and peptidomimetics. Its unique structure allows it to stabilize peptide secondary structures such as β-turns and polyproline helices .
Biology: In biological research, this compound is studied for its role in protein-protein interactions and its potential as a building block for bioactive peptides .
Medicine: Its ability to stabilize certain peptide conformations makes it a valuable tool in drug development .
Industry: In the industrial sector, this compound is used in the production of various chemical intermediates and as a component in the synthesis of specialized materials .
Mechanism of Action
The mechanism of action of (2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, it may inhibit or activate certain enzymes by stabilizing specific conformations of the enzyme or its substrate . The pathways involved in these interactions can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
N-methylproline: Similar to (2S)-1,5-Dimethylpyrrolidine-2-carboxylicacid but lacks the additional methyl group on the fifth carbon atom.
5-methylproline: Similar structure but without the N-methyl group.
Proline: The parent compound, which lacks both methyl groups.
Uniqueness: this compound is unique due to the presence of both the N-methyl and 5-methyl groups, which confer distinct chemical and biological properties. These modifications can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2S)-1,5-dimethylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO2/c1-5-3-4-6(7(9)10)8(5)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 |
InChI Key |
ZCTCGHJSSSKJHU-GDVGLLTNSA-N |
Isomeric SMILES |
CC1CC[C@H](N1C)C(=O)O |
Canonical SMILES |
CC1CCC(N1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Ethyl {4-chloro-3-[2-chloro-4-(methylsulfonyl)phenoxy]phenyl}acetate](/img/structure/B8447109.png)



![6-(3-Trifluoromethyl-phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8447151.png)

